molecular formula C13H9BrN2 B157647 5-Bromo-2-phenylbenzimidazole CAS No. 1741-50-0

5-Bromo-2-phenylbenzimidazole

Cat. No.: B157647
CAS No.: 1741-50-0
M. Wt: 273.13 g/mol
InChI Key: GVFCYTFUNNARML-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a benzimidazole core with a bromine atom at the 5-position and a phenyl group at the 2-position. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Mechanism of Action

Target of Action

5-Bromo-2-phenylbenzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to interact with a variety of biological targets, including enzymes and protein receptors . Specifically, they have been found to exhibit anticancer activity , suggesting that their primary targets may be involved in cell proliferation and survival pathways.

Mode of Action

For instance, some benzimidazoles have been found to inhibit tubulin, a key protein involved in cell division . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in cell proliferation and survival.

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways. For example, they have been found to exhibit α-glucosidase inhibitory activity , which could potentially affect carbohydrate metabolism.

Result of Action

Given its potential anticancer activity , it may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-phenylbenzimidazole typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde. One common method is to react ortho-phenylenediamine with 5-bromo-2-nitrobenzaldehyde in the presence of a reducing agent such as sodium dithionite. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of metal catalysts, such as palladium or copper, can enhance the efficiency of the reaction and reduce the reaction time. Additionally, the use of microwave irradiation has been explored to further improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-phenylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like potassium carbonate.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents like acetonitrile or dichloromethane.

    Reduction: Sodium dithionite, iron powder, solvents like ethanol or methanol.

Major Products

Scientific Research Applications

5-Bromo-2-phenylbenzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-phenylbenzimidazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The bromine atom also influences the compound’s biological activity, potentially enhancing its antimicrobial and anticancer properties compared to its analogs .

Properties

IUPAC Name

6-bromo-2-phenyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFCYTFUNNARML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513681
Record name 6-Bromo-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1741-50-0
Record name 6-Bromo-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromobenzene-1,2-diamine (0.5 g, 2.67 mmol), benzaldehyde (0.284 g, 2.67 mmol), and 4-methylbenzenesulfonic acid (0.046 g, 0.267 mmol) in DMF (8 mL) were combined and heated at 100° C. for 1 hour in a microwave reactor. The reaction mixture was subsequently diluted with EtOAc, washed with brine (4×100 mL), concentrated, and purified by CombiFlash® chromatography, eluting with a gradient of MeOH (0-30%) in DCM over 120 minutes. The product-containing fractions were combined and concentrated to give the title compound as light yellow liquid (0.48 g, 66%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.284 g
Type
reactant
Reaction Step Two
Quantity
0.046 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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